molecular formula C20H19N3O7S B2698172 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 922119-06-0

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2698172
CAS RN: 922119-06-0
M. Wt: 445.45
InChI Key: WGSAIKOUGSPWDV-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C20H19N3O7S and its molecular weight is 445.45. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Computational Analysis

Research on novel compounds closely related to the chemical structure has involved detailed crystal structure studies and computational analysis. For instance, Kumara et al. (2017) synthesized and confirmed the structures of novel piperazine derivatives through single crystal X-ray diffraction and conducted density functional theory (DFT) calculations to identify reactive sites for electrophilic and nucleophilic attack, contributing to the understanding of their molecular properties (Kumara et al., 2017).

Antimicrobial and Antitubercular Activity

Shingare et al. (2022) investigated benzene sulfonamide pyrazole oxadiazole derivatives for their antimicrobial and antitubercular potential. Through molecular docking studies against Mycobacterium tuberculosis, they aimed to understand the mode of inhibition, suggesting the synthesized compounds' potential as antitubercular agents (Shingare et al., 2022).

Lipoxygenase Inhibition

Aziz‐ur‐Rehman et al. (2016) focused on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors. Their study sheds light on the potential biological activities of these heterocyclic compounds, indicating their moderate effectiveness relative to standard inhibitors (Aziz‐ur‐Rehman et al., 2016).

Organic Light-Emitting Diodes (OLEDs) Application

Wang et al. (2001) explored the synthesis and application of a bis(1,3,4-oxadiazole) system for organic light-emitting diodes (OLEDs), highlighting the compound's utility in improving device efficiency and performance (Wang et al., 2001).

Corrosion Inhibition

Ammal et al. (2018) studied 1,3,4-oxadiazole derivatives for their corrosion inhibition properties on mild steel in sulfuric acid, offering insights into the physicochemical and theoretical aspects of these compounds as protective agents (Ammal et al., 2018).

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7S/c1-27-14-5-7-15(8-6-14)31(25,26)10-2-3-18(24)21-20-23-22-19(30-20)13-4-9-16-17(11-13)29-12-28-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSAIKOUGSPWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

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